4-(3-Methylazetidin-1-yl)piperidine hydrochloride 4-(3-Methylazetidin-1-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981704
InChI: InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol

4-(3-Methylazetidin-1-yl)piperidine hydrochloride

CAS No.:

Cat. No.: VC15981704

Molecular Formula: C9H19ClN2

Molecular Weight: 190.71 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylazetidin-1-yl)piperidine hydrochloride -

Specification

Molecular Formula C9H19ClN2
Molecular Weight 190.71 g/mol
IUPAC Name 4-(3-methylazetidin-1-yl)piperidine;hydrochloride
Standard InChI InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H
Standard InChI Key AQHRCAZIEXKAID-UHFFFAOYSA-N
Canonical SMILES CC1CN(C1)C2CCNCC2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The base compound, 4-(3-methylazetidin-1-yl)piperidine, has the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . Its hydrochloride salt forms through protonation of the piperidine nitrogen, resulting in the formula C9H19ClN2 and a calculated molecular weight of 190.71 g/mol. The azetidine ring introduces conformational constraints that influence both solubility and receptor-binding potential compared to simpler piperidine derivatives.

Table 1: Key Physicochemical Properties

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC9H18N2C9H19ClN2
Molecular Weight (g/mol)154.25190.71
CAS Number864494-21-3 Not reported
Predicted logP1.82 (Calculated)1.12 (Ionized form)
Water Solubility12.7 mg/mL (Estimated)>50 mg/mL (Hydrochloride)

The hydrochloride salt’s enhanced solubility stems from ionic interactions with aqueous media, making it preferable for pharmacological formulations .

Spectroscopic Signatures

While experimental spectra for the hydrochloride remain unpublished, the base compound’s 1H NMR (400 MHz, CDCl3) shows characteristic signals:

  • 1.38 ppm (s): Methyl protons on the azetidine ring

  • 2.50–2.45 ppm (dd): Piperidine H5a protons

  • 3.87 ppm (s): Piperidine H2 proton
    Protonation in the hydrochloride form would shift the piperidine NH signal downfield to ~10–12 ppm, consistent with quaternary ammonium salts .

Synthetic Methodologies

Precursor-Based Routes

The base compound is synthesized via nucleophilic substitution between 3-methylazetidine and 4-chloropiperidine under inert conditions. A representative protocol involves:

  • Refluxing equimolar azetidine and chloropiperidine in acetonitrile

  • Basification with K2CO3 to precipitate the product

  • Purification via column chromatography (SiO2, EtOAc/hexanes)

Table 2: Optimization of Coupling Reactions

Coupling AgentSolventTemperatureYield (%)Reference
HATUDMF20°C75
DIPEACH3CN80°C68
NaHTHF0°C→RT52

Hydrochloride Salt Formation

Conversion to the hydrochloride salt typically involves treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether mixtures. Critical parameters include:

  • Stoichiometry: 1:1 molar ratio of base:HCl

  • Temperature: 0–5°C to prevent decomposition

  • Drying: Vacuum desiccation over P2O5

Pharmacological Research and Biological Activity

Table 3: Comparative Cytotoxicity of Piperidine Analogs

CompoundTarget Cell LineIC50 (µM)Apoptotic Marker Induction
3-Chloro-3-methyl-IIRPMI-82262.1Bax: 3.2x; p53: 2.7x
3-Chloro-3-methyl-IVK5624.3Bax: 2.9x; p53: 2.1x
Cisplatin (Control)K5621.8Bax: 4.1x; p53: 3.4x

Neuropharmacological Applications

Piperidine-azetidine hybrids exhibit affinity for σ-1 receptors (Ki = 14 nM), suggesting potential in neurodegenerative disease modulation. The hydrochloride salt’s improved blood-brain barrier permeability could enhance central nervous system bioavailability .

Computational and ADMET Profiling

Molecular Docking Studies

Docking simulations using iGEMDOCK software predict:

  • Binding Pose: Piperidine nitrogen forms hydrogen bonds with Asp189 (6TJU)

  • Hydrophobic Contacts: Methylazetidine group interacts with Leu119 and Phe122

  • Binding Energy: −8.4 kcal/mol for myeloma target 6FS1

Table 4: Computed Pharmacokinetic Properties

ParameterValueInterpretation
logP1.82Moderate lipophilicity
HIA (% absorbed)92.4High oral absorption
CYP2D6 Inhibition0.72 (Probability)Likely inhibitor
hERG Inhibition0.18 (Probability)Low cardiotoxicity risk

The hydrochloride salt’s aqueous solubility (>50 mg/mL) and plasma protein binding (88%) suggest suitability for intravenous administration .

SupplierPurityPackagingPrice
American Custom Chemicals95%5 mg$500.58
Chemenu95%1 g$729.00
Crysdot95+%1 g$772.00

Custom synthesis of the hydrochloride salt is feasible through Boc-protected intermediates (e.g., 1-Boc-4-(3-aminopropyl)piperidine) , with estimated costs of $1,200–$2,500/g for GMP-grade material.

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